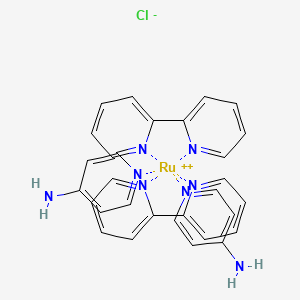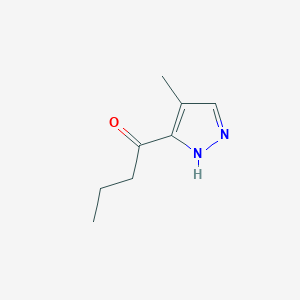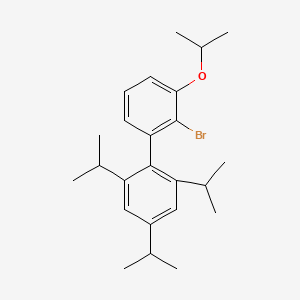
2-Bromo-3-isopropoxy-2',4',6'-triisopropyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl is an organic compound with the molecular formula C24H33BrO. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and multiple isopropyl groups attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl typically involves the bromination of a precursor biphenyl compound. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The isopropoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a dehalogenated product.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carbonyl-containing compounds.
Reduction: Dehalogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isopropoxy group can engage in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl
- 2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl
- 2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl
Uniqueness: 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its methoxy analogs. This difference can influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C24H33BrO |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
2-(2-bromo-3-propan-2-yloxyphenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C24H33BrO/c1-14(2)18-12-20(15(3)4)23(21(13-18)16(5)6)19-10-9-11-22(24(19)25)26-17(7)8/h9-17H,1-8H3 |
InChI-Schlüssel |
DWXOBIPWLDLQNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)Br)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


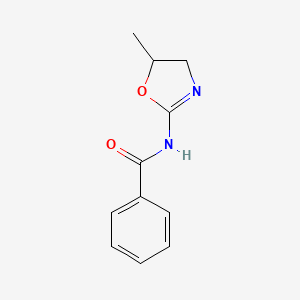
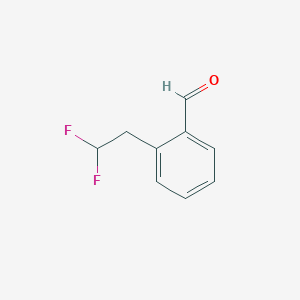
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
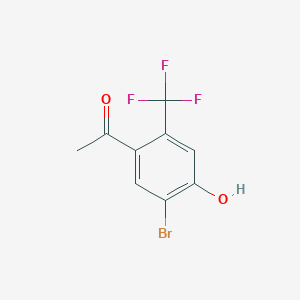
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)

![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

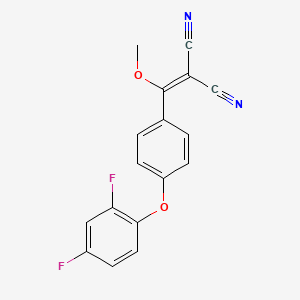

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)
